molecular formula C17H21FN4O2 B2828776 7-(Azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide CAS No. 1564076-08-9

7-(Azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide

Cat. No.: B2828776
CAS No.: 1564076-08-9
M. Wt: 332.379
InChI Key: CGUNAWDZIHQJLL-UHFFFAOYSA-N
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Description

The compound “7-(Azepan-1-yl)-6-fluoro-N’-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also features a quinoline backbone, which is a type of aromatic compound that is part of many pharmaceuticals and dyes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane ring and the quinoline backbone. The presence of a fluorine atom, a hydroxy group, and a carboximidamide group would also significantly influence the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group might make the compound a potential nucleophile or base. The presence of the nitrogen in the azepane ring and the carboximidamide group could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and carboximidamide groups could enhance the compound’s water solubility. The compound’s size and shape could also influence its boiling point, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Structural Analysis

The compound related to 7-(Azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide has been synthesized in various studies to explore its potential applications in scientific research. For instance, the N-substituted regioisomer of besifloxacin was synthesized, highlighting the compound's relevance in the development of antibacterial agents. The structural elucidation of such compounds is based on sophisticated techniques like NMR, mass spectrometry, and elemental analysis, providing a foundation for understanding their chemical behavior and potential for drug development (Xia, Chen, & Yu, 2013).

Antibacterial Applications

Research has demonstrated the significant antibacterial properties of compounds structurally similar to this compound. These compounds have shown potent in vitro and in vivo activities against various respiratory pathogens, including both gram-positive and gram-negative bacteria, offering promising avenues for the treatment of respiratory tract infections. This underscores the compound's potential in developing new antibacterial drugs that can address the challenges posed by drug-resistant bacterial strains (Odagiri et al., 2013).

Synthesis of Complex Structures

The compound's framework has facilitated the synthesis of complex structures, such as quinolones with heterocyclic substituents, demonstrating its versatility in organic synthesis. This research contributes to the broader field of medicinal chemistry by providing insights into the structural requirements for antibacterial efficacy and the potential for creating more effective therapeutic agents (Cooper et al., 1990).

Antitumor and Anticoagulant Activities

Further investigations into compounds related to this compound have revealed their potential antitumor and anticoagulant activities. These findings open new pathways for the development of drugs targeting specific types of cancer and blood coagulation disorders, highlighting the compound's multifaceted applications in medical research (Potapov et al., 2021).

Properties

IUPAC Name

7-(azepan-1-yl)-6-fluoro-N'-hydroxy-1-methyl-4-oxoquinoline-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-21-10-12(17(19)20-24)16(23)11-8-13(18)15(9-14(11)21)22-6-4-2-3-5-7-22/h8-10,24H,2-7H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUNAWDZIHQJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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